molecular formula C21H30O4 B1606842 21-Hydroxy-5beta-pregnane-3,11,20-trione CAS No. 10417-86-4

21-Hydroxy-5beta-pregnane-3,11,20-trione

Cat. No. B1606842
CAS RN: 10417-86-4
M. Wt: 346.5 g/mol
InChI Key: ZDUVZJUTJOBJHS-XYEQKYNMSA-N
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Description

21-Hydroxy-5beta-pregnane-3,11,20-trione is an intermediate in C21-Steroid hormone metabolism . It is the second to last step in the synthesis of 3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one and is converted from 11-Dehydrocorticosterone via the enzyme 3-oxo-5beta-steroid 4-dehydrogenase .


Molecular Structure Analysis

The molecular formula of 21-Hydroxy-5beta-pregnane-3,11,20-trione is C21H30O4 . Its average mass is 346.461 and its mono-isotopic mass is 346.21441 .


Chemical Reactions Analysis

21-Hydroxy-5B-pregnane-3,11,20-trione is a metabolite of corticosterone .

Scientific Research Applications

Identification in Human Physiology

  • Pregnancy-Related Steroid Metabolism: The compound 21-hydroxy-5beta-pregnane-3,11,20-trione has been identified as a metabolite in human urine, particularly in pregnant women. It is detected primarily in the third trimester, with excretion values between 320 and 650 micrograms per 24 hours. Its occurrence suggests it may originate from the foeto-placental unit, although the exact precursors of this steroid remain uncertain (Bégué, Morinière, & Padieu, 1978).

Role in Neonatal Physiology

  • Neonatal Hypertension and Steroid Characterization: This compound has been partially characterized in the context of studying hypertension in a newborn child. Its identification aids in understanding the metabolic pathways and hormonal imbalances in such conditions (Edwards & Trafford, 1968).

Involvement in Reproductive Biology

  • Oocyte Maturation in Fish: Studies involving female plaice (Pleuronectes platessa) show that 21-hydroxy-5beta-pregnane-3,11,20-trione, among other pregnane steroids, plays a role in oocyte maturation. This is significant for understanding reproductive biology in fish species (Inbaraj, Scott, & Vermeirssen, 1997).

Therapeutic and Pharmacological Potential

  • Bioactive Pregnanes in Plants: Extracts from Nerium oleander have been studied for their pharmacological potential, including compounds like 21-hydroxy-5beta-pregnane-3,11,20-trione. These studies explore their anti-inflammatory and cytotoxic activities, suggesting potential therapeutic applications (Bai et al., 2007).

Neurological Implications

  • Neuroactive Steroids and Behavior: Research into neuroactive pregnanolone isomers, including derivatives of 21-hydroxy-5beta-pregnane-3,11,20-trione, has implications for understanding neurological functions and potential therapeutic roles in mood and cognitive disorders (Pařízek et al., 2005).

Synthetic Applications

  • Chemical Syntheses for Research and Therapeutics: Chemical methods have been developed for synthesizing derivatives of 21-hydroxy-5beta-pregnane-3,11,20-trione,focusing on their potential as intermediates in various biosynthetic pathways and as agents in pharmacological research. This includes exploration into their roles in cardenolide biosynthesis and potential as anti-dyslipidemic and anti-oxidant agents (Pádua et al., 2008), (Sethi et al., 2007).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

(5R,8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12,14-16,19,22H,3-11H2,1-2H3/t12-,14+,15+,16-,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUVZJUTJOBJHS-XYEQKYNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019218
Record name 21-Hydroxy-5beta-pregnane-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Hydroxy-5beta-pregnane-3,11,20-trione

CAS RN

10417-86-4
Record name 5β-Pregnan-21-ol-3,11,20-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10417-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-Hydroxy-5beta-pregnane-3,11,20-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010417864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC79098
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79098
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 21-Hydroxy-5beta-pregnane-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-HYDROXY-5.BETA.-PREGNANE-3,11,20-TRIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/782BF6Q44B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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